2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a butoxyphenyl group, a pyrazolopyrazine core, and an ethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions The initial step often includes the preparation of the pyrazolopyrazine core through cyclocondensation reactionsCommon reagents used in these reactions include various alkyl halides, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral agent, particularly against hepatitis B virus (HBV) due to its ability to inhibit viral replication.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound acts as a core protein allosteric modulator (CpAM), which disrupts the assembly of viral capsids and inhibits viral replication . The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-butoxy-2-hydroxyphenyl)-1,3,5-triazine: This compound shares the butoxyphenyl group and is used in similar applications in material science.
2-(4-butoxyphenyl)-5-[4-(pentyloxy)phenyl]pyrimidine: Another compound with a butoxyphenyl group, used in organic electronics.
Uniqueness
What sets 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide apart is its pyrazolopyrazine core, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors and antiviral agents .
Properties
Molecular Formula |
C26H28N4O3 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C26H28N4O3/c1-3-5-16-33-22-12-8-20(9-13-22)23-17-24-26(32)29(14-15-30(24)28-23)18-25(31)27-21-10-6-19(4-2)7-11-21/h6-15,17H,3-5,16,18H2,1-2H3,(H,27,31) |
InChI Key |
CPVOGJFLGWDEIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)CC |
Origin of Product |
United States |
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